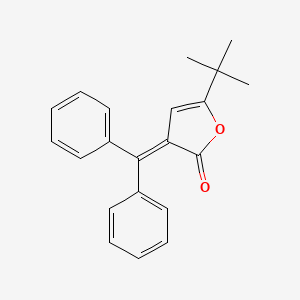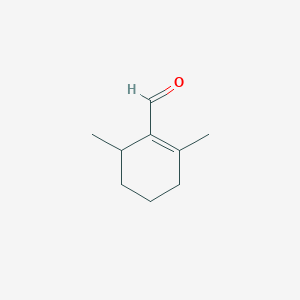
7-Hydroxydec-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxydec-2-enoic acid is an unsaturated hydroxyl fatty acid This compound is structurally characterized by a hydroxyl group (-OH) attached to the seventh carbon of a decenoic acid chain, which contains a double bond between the second and third carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxydec-2-enoic acid can be achieved through several methods. One common approach involves the selective oxidation of decenoic acid derivatives. This process typically employs oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the hydroxyl group at the desired position.
Another method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired unsaturated acid. This reaction is followed by selective hydroxylation using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxydec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated hydroxyl fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxodec-2-enoic acid or 7-carboxydec-2-enoic acid.
Reduction: Formation of 7-hydroxydecanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
7-Hydroxydec-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Hydroxydec-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The double bond in the molecule allows for potential reactions with reactive oxygen species (ROS), contributing to its antioxidant properties. Additionally, the compound may modulate enzyme activities and signaling pathways involved in inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Hydroxydec-2-enoic acid: Another hydroxyl fatty acid found in royal jelly with similar antioxidant properties.
7-Hydroxydecanoic acid: A saturated analog of 7-Hydroxydec-2-enoic acid with different chemical reactivity.
7-Oxodec-2-enoic acid: An oxidized derivative with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its specific structural features, including the position of the hydroxyl group and the presence of a double bond. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
111047-72-4 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
7-hydroxydec-2-enoic acid |
InChI |
InChI=1S/C10H18O3/c1-2-6-9(11)7-4-3-5-8-10(12)13/h5,8-9,11H,2-4,6-7H2,1H3,(H,12,13) |
Clé InChI |
LRQVYDOXPYDMMT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCCC=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


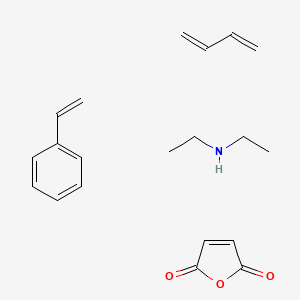

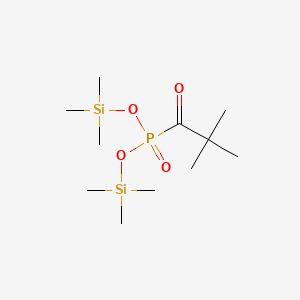

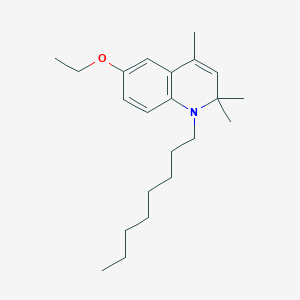
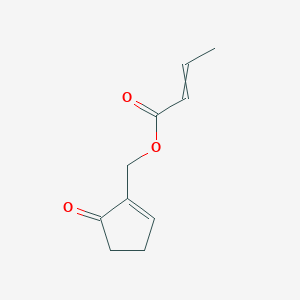
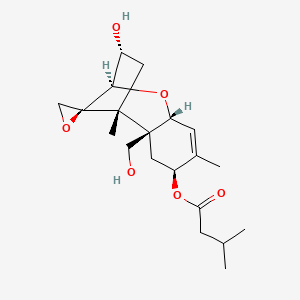



![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)
